molecular formula C19H23NO2 B2918612 Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate CAS No. 306992-11-0

Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate

Cat. No.: B2918612
CAS No.: 306992-11-0
M. Wt: 297.398
InChI Key: YKOXFLUSTTUWNI-CZIZESTLSA-N
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Description

Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a dimethylpropanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate typically involves the reaction of benzyl chloride with 2-methoxyphenylamine in the presence of a base, followed by the addition of 2,2-dimethylpropanimidate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzyl amines.

Scientific Research Applications

Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The methoxyphenyl group plays a crucial role in binding to the active sites of enzymes, while the benzyl and dimethylpropanimidate moieties contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (1E)-N-(2-hydroxyphenyl)-2,2-dimethylpropanimidate
  • Benzyl (1E)-N-(2-chlorophenyl)-2,2-dimethylpropanimidate
  • Benzyl (1E)-N-(2-nitrophenyl)-2,2-dimethylpropanimidate

Uniqueness

Benzyl (1E)-N-(2-methoxyphenyl)-2,2-dimethylpropanimidate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

IUPAC Name

benzyl N-(2-methoxyphenyl)-2,2-dimethylpropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)18(22-14-15-10-6-5-7-11-15)20-16-12-8-9-13-17(16)21-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOXFLUSTTUWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NC1=CC=CC=C1OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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